
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C31H24P.Br and a molecular weight of 507.4 g/mol . It is a phosphonium salt that features a fluorenyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or hydrogen bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like , , and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives , while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and is involved in catalysis and polymerization reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways . It can be employed as a probe to investigate the role of phosphonium salts in cellular functions and to develop new biochemical assays .
Medicine: drug development . It is explored for its ability to interact with biological targets and its potential as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the development of new technologies and innovative products .
Mécanisme D'action
The mechanism of action of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites and altering their function. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
- (9H-Fluoren-9-yl)triphenylphosphonium chloride
- (9H-Fluoren-9-yl)triphenylphosphonium iodide
- (9H-Fluoren-9-yl)triphenylphosphonium acetate
Uniqueness: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its bromide ion , which imparts specific chemical properties and reactivity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility , stability , and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
7253-07-8 |
|---|---|
Formule moléculaire |
C31H24P+ |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
Clé InChI |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
7253-07-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





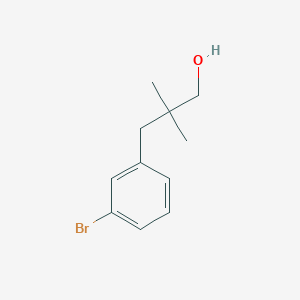

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
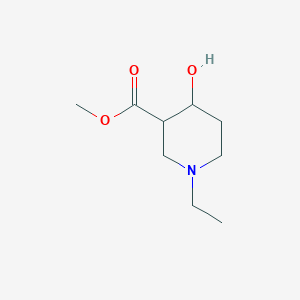

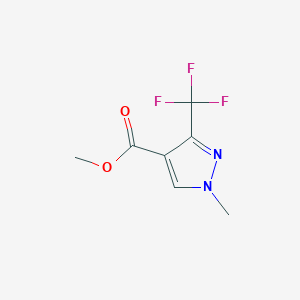
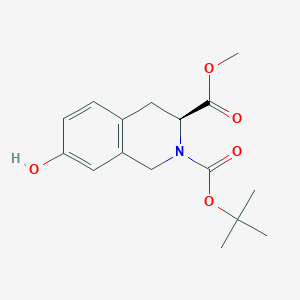
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

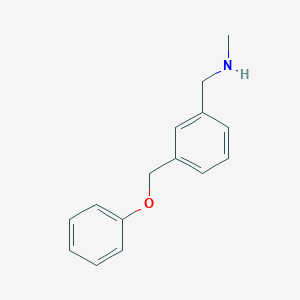
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
